Instenon
Description
Instenon is a multi-ingredient pharmaceutical preparation primarily used to enhance cerebral perfusion and treat conditions such as post-stroke cognitive impairment, vascular brain diseases, and cerebral blood flow insufficiency. It is available in tablet and injectable forms and contains three active components: hexamine dihydrochloride, ethamivan (also spelled etamivan), and etamivan (possibly a translation discrepancy; the exact composition requires verification) .
Properties
CAS No. |
8067-16-1 |
|---|---|
Molecular Formula |
C51H69N7O16 |
Molecular Weight |
1036.1 g/mol |
IUPAC Name |
[3,6-bis(methylimino)-8-(3,4,5-trimethoxybenzoyl)oxyoctyl] 3,4,5-trimethoxybenzoate;N,N-diethyl-4-hydroxy-3-methoxybenzamide;7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C30H40N2O10.C12H17NO3.C9H12N4O3/c1-31-21(11-13-41-29(33)19-15-23(35-3)27(39-7)24(16-19)36-4)9-10-22(32-2)12-14-42-30(34)20-17-25(37-5)28(40-8)26(18-20)38-6;1-4-13(5-2)12(15)9-6-7-10(14)11(8-9)16-3;1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h15-18H,9-14H2,1-8H3;6-8,14H,4-5H2,1-3H3;5,14H,3-4H2,1-2H3 |
InChI Key |
CJIRYEUCSABKOK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)OC.CN=C(CCC(=NC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)OC.CN=C(CCC(=NC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO |
Synonyms |
Instenon |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action
Instenon exerts its therapeutic effects through:
- Activation of the brainstem reticular formation to improve cortical-subcortical interactions.
- Stabilization of cerebral blood flow autoregulation.
- Enhanced utilization of glucose and oxygen in brain tissues.
- Stimulation of myocardial metabolism and cardiac contractility .
Comparison with Similar Compounds
Doxapram
Structural and Functional Similarities
- Mechanism: Both this compound (via ethamivan) and doxapram act as centrally stimulated respiratory agents. Doxapram directly activates carotid chemoreceptors and the respiratory center, while ethamivan enhances cortical arousal and respiratory drive .
- Clinical Use: Doxapram: Primarily used for acute respiratory depression (e.g., drug-induced apnea).
- Efficacy: this compound’s multi-component formulation provides broader neurometabolic benefits compared to doxapram’s singular respiratory action.
Adverse Effects
- Doxapram: Agitation, tachycardia, and hypertension.
- This compound: Fewer cardiovascular side effects but requires slow intravenous administration to avoid hypotension .
Crotetamide and Prethcamide
Structural Context
Functional Differences
- Crotetamide/Prethcamide: Used historically for respiratory depression but largely obsolete due to safety concerns.
- This compound: Modern application in cerebrovascular disorders with a safer profile.
Research Findings this compound’s ethamivan component shows superior neuroprotective outcomes compared to crotetamide, which lacks cerebral perfusion benefits .
Comparative Data Table
Research Findings and Limitations
Key Studies on this compound
- A 2003 trial on CABG patients demonstrated that this compound reduced early postoperative cognitive dysfunction from 96% to 55% over six months, correlating with stabilized cerebral perfusion .
- Ethamivan’s role in this compound aligns with doxapram-like respiratory stimulation but with added vasoconstrictive properties beneficial for cerebral blood flow .
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